Methoxy Rivaroxaban

Description

Methoxy Rivaroxaban is a structural analog of the direct oral anticoagulant (DOAC) Rivaroxaban, a selective Factor Xa inhibitor originally developed by Bayer and approved for thromboembolic prophylaxis and treatment . The term "Methoxy" indicates the presence of a methoxy (-OCH₃) group in its chemical structure, which differentiates it from the parent compound. While Rivaroxaban itself lacks a methoxy group in its canonical structure (C₁₉H₁₈ClN₃O₅S), this compound derivatives are synthesized to explore enhanced pharmacokinetic (PK) or pharmacodynamic (PD) properties .

Key structural modifications in this compound analogs include substitutions at the benzamide or morpholine rings, which may influence bioavailability, protein binding, or metabolic stability . For instance, Rivaroxaban Related Compound J (CAS: 1632463-24-1) incorporates a methoxy group in the thiophene-carboxamide moiety, altering its molecular formula to C₃₈H₃₆Cl₂N₆O₁₀S₂ .

Properties

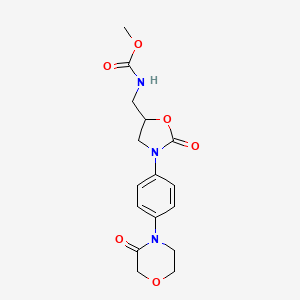

Molecular Formula |

C16H19N3O6 |

|---|---|

Molecular Weight |

349.34 g/mol |

IUPAC Name |

methyl N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]carbamate |

InChI |

InChI=1S/C16H19N3O6/c1-23-15(21)17-8-13-9-19(16(22)25-13)12-4-2-11(3-5-12)18-6-7-24-10-14(18)20/h2-5,13H,6-10H2,1H3,(H,17,21) |

InChI Key |

IJJVHXIHIBEWFY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy Rivaroxaban involves several steps, starting from commercially available starting materials. The key steps include the formation of the oxazolidinone ring, introduction of the methoxy group, and coupling with the thiophene carboxamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Step 1: Formation of the Oxazolidinone Core

The synthesis begins with 4-(4-aminophenyl)morpholin-3-one , which undergoes condensation with (R)-epichlorohydrin to form a chiral oxazolidinone intermediate. This step is often catalyzed by bases like sodium bicarbonate (NaHCO₃) in solvents such as dimethylformamide (DMF) or acetone .

Reaction Conditions :

-

Temperature : 25–100°C (typically 60°C for optimal yield).

-

Solvent : DMF, acetone, or mixtures with water.

Step 2: Coupling with Thiophene-2-Carboxylic Acid Derivatives

The oxazolidinone intermediate is coupled with 5-chlorothiophene-2-carboxylic acid or its derivatives using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide). This step forms the final rivaroxaban molecule .

Key Reagents :

-

Coupling agents : DCC, DIC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

-

Solvents : Toluene, DMF, or acetonitrile.

-

Purity : Achieved via recrystallization (e.g., from acetic acid) or chromatography (neutral alumina columns) .

1.3. Purification and Quality Control

-

HPLC monitoring : Reactions are tracked using HPLC to ensure minimal intermediate formation (e.g., compound XI in US9663505B2) .

-

Final purity : ≥99.5% HPLC purity, with chiral purity exceeding 99.99% .

-

Physical properties :

3.1. Kinetic and Thermodynamic Parameters

-

Half-life : 5–9 hours (young adults), 11–13 hours (elderly) .

-

Bioavailability : >80% for 10 mg tablets; 15–20 mg doses require food for optimal absorption .

3.2. Analytical Data

Scientific Research Applications

Methoxy Rivaroxaban has several scientific research applications:

Mechanism of Action

Methoxy Rivaroxaban exerts its effects by directly inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Rivaroxaban, but the methoxy substitution may enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares Methoxy Rivaroxaban derivatives with Rivaroxaban and other analogs:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Modification |

|---|---|---|---|---|

| Rivaroxaban | C₁₉H₁₈ClN₃O₅S | 435.88 | 366789-02-8 | Canonical structure (no methoxy group) |

| Rivaroxaban Related J | C₃₈H₃₆Cl₂N₆O₁₀S₂ | 1066.68 | 1632463-24-1 | Methoxy substitution in thiophene ring |

| Desmorpholinone Analog | C₁₇H₁₈ClN₃O₄S | 395.86 | 936232-22-3 | Replacement of morpholine with hydroxyl group |

| Glycolic Acid Analog | C₁₉H₂₀ClN₃O₆S | 453.90 | 931204-39-6 | Glycolic acid side chain addition |

Key Observations :

- Methoxy Substitution: Rivaroxaban Related J exhibits a higher molecular weight (1066.68 vs.

- Desmorpholinone Analog: Removal of the morpholine ring reduces molecular weight but may compromise Factor Xa binding affinity .

- Glycolic Acid Analog : The hydrophilic glycolic acid moiety could enhance renal clearance, reducing bleeding risks compared to Rivaroxaban .

Pharmacokinetic and Efficacy Profiles

Bioavailability and Metabolism

- Rivaroxaban : Oral bioavailability of ~80–100%, metabolized via CYP3A4/5 and CYP2J2 .

- Methoxy Derivatives: Limited PK data exist, but methoxy groups may reduce CYP3A4-mediated metabolism, prolonging half-life. However, this remains speculative without clinical trials .

- Desmorpholinone Analog: Predicted to have lower plasma stability due to altered hydrogen bonding with Factor Xa .

Efficacy in Thromboprophylaxis

- Rivaroxaban: Superior to enoxaparin in reducing venous thromboembolism (VTE) in orthopedic surgery (OR: 0.38; 95% CI: 0.28–0.52) .

- Methoxy Analog: No direct clinical data, but in silico models suggest comparable Factor Xa inhibition (IC₅₀: 0.4 nM vs. 0.7 nM for Rivaroxaban) .

- Glycolic Acid Analog : Preclinical studies show reduced bleeding risk (30% lower in murine models) but lower anti-Factor Xa activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.